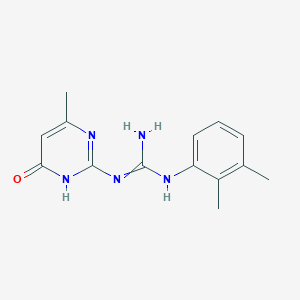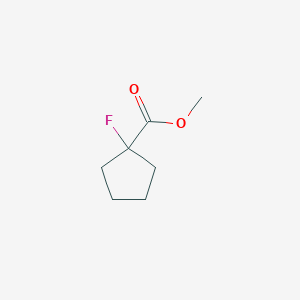
Methyl 1-fluorocyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl 1-fluorocyclopentane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the fluorination of cyclopentanecarboxylic acid followed by esterification with methanol . The reaction typically requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
Methyl 1-fluorocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions include substituted cyclopentane derivatives, alcohols, and carboxylic acids .
科学研究应用
Methyl 1-fluorocyclopentane-1-carboxylate has several applications in scientific research:
作用机制
The mechanism by which methyl 1-fluorocyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s reactivity and interactions with enzymes or receptors . The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative .
相似化合物的比较
Similar Compounds
Methyl 1-fluorocyclopropane-1-carboxylate: A similar compound with a three-membered ring structure.
Methyl 3-fluorocyclopentane-1-carboxylate: Another fluorinated cyclopentane derivative.
Uniqueness
Methyl 1-fluorocyclopentane-1-carboxylate is unique due to its five-membered ring structure and the presence of both a fluorine atom and an ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
属性
分子式 |
C7H11FO2 |
|---|---|
分子量 |
146.16 g/mol |
IUPAC 名称 |
methyl 1-fluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11FO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3 |
InChI 键 |
YCKSVMGCZVWUCM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCCC1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


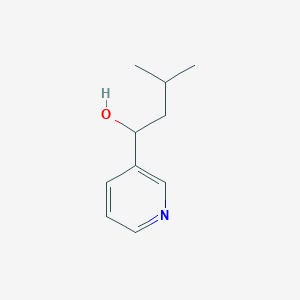
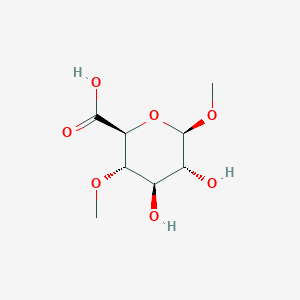
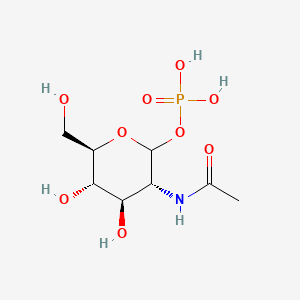
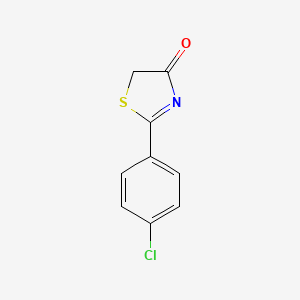
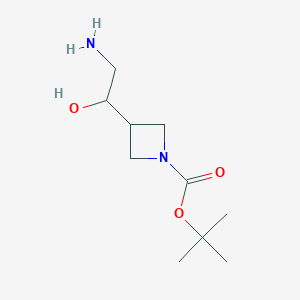
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)

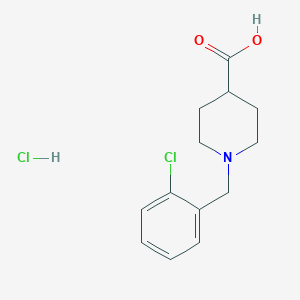

![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)
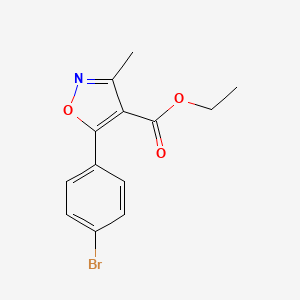

![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
